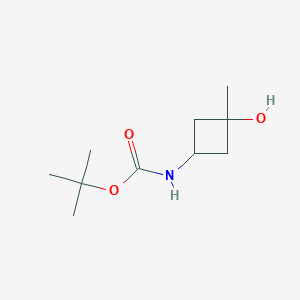

cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate

Description

cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS: 1363381-12-7) is a cyclobutane-derived carbamate featuring a hydroxyl group, a methyl group, and a tert-butyl carbamate moiety. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.25 g/mol . This compound is categorized as a biochemical reagent and is stored at room temperature, with a reported boiling point of 304.9 ± 31.0°C . The cis-configuration of the hydroxyl and methyl groups on the cyclobutane ring confers distinct steric and electronic properties, making it relevant in medicinal chemistry for drug design and as a chiral building block.

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-5-10(4,13)6-7/h7,13H,5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBARZYXJRKEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101140484 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-12-7 | |

| Record name | Carbamic acid, N-(cis-3-hydroxy-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 3-hydroxy-3-methylcyclobutanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Chemistry

Cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate serves as an important intermediate in the synthesis of various organic compounds. Its structural features enable it to participate in complex chemical reactions, leading to the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been studied for its biological activity, particularly in enzyme interactions and metabolic pathways. It has shown potential as a building block for drug design, where modifications can lead to enhanced pharmacological properties. For instance, studies have demonstrated that structural analogues can significantly impact lipophilicity and metabolic stability, which are critical factors in drug development .

Environmental Chemistry

Due to its unique properties, this compound has applications in environmental chemistry as well. It can be utilized in the synthesis of biodegradable materials or as a component in environmentally friendly pesticides, contributing to sustainable agricultural practices .

Case Studies

Case Study 1: Drug Development

In a research study focusing on drug development, this compound was utilized as a precursor for synthesizing new antihistamine agents. Modifications to its structure led to compounds with improved efficacy and reduced side effects compared to existing drugs .

Case Study 2: Agrochemical Applications

Another study evaluated the use of this compound in synthesizing environmentally friendly pesticides. The results indicated that derivatives of this compound exhibited significant insecticidal activity while being less harmful to non-target organisms.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate | 1363381-12-7 | C₁₀H₁₉NO₃ | 201.25 | Hydroxyl, methyl, tert-butyl carbamate |

| cis-tert-Butyl 3-hydroxycyclobutylcarbamate | 389890-43-1 | C₉H₁₇NO₃ | 187.24 | Hydroxyl, tert-butyl carbamate |

| cis-tert-Butyl 3-aminocyclobutanecarbamate | 1212395-34-0 | C₉H₁₈N₂O₂ | 186.25 | Amino, tert-butyl carbamate |

| tert-Butyl (trans-3-aminocyclobutyl)carbamate | 871014-19-6 | C₉H₁₈N₂O₂ | 186.25 | Amino, trans-configuration |

Key Observations :

Biological Activity

Cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate (CAS No. 1363381-12-7) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its molecular properties, mechanisms of action, and relevant case studies.

Molecular Formula : CHNO

Molecular Weight : 201.26 g/mol

CAS Number : 1363381-12-7

Synonyms : cis-3-(Boc-amino)-1-methylcyclobutanol, tert-butyl N-(3-hydroxy-3-methylcyclobutyl)carbamate

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 201.26 g/mol |

| CAS Number | 1363381-12-7 |

| Synonyms | cis-3-(Boc-amino)-1-methylcyclobutanol |

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and anti-inflammatory effects. The compound's mechanism appears to involve modulation of signaling pathways associated with neurodegenerative conditions.

- Neuroprotective Effects : Studies show that this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical in conditions such as Alzheimer's disease (AD). For instance, it has been observed to decrease levels of pro-inflammatory cytokines like TNF-α in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in AD pathology .

- Antioxidant Activity : The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative damage within cellular environments. This activity is crucial for maintaining neuronal health and preventing cell death associated with neurodegenerative diseases .

Study 1: Neuroprotection Against Amyloid Beta

In a recent study, this compound was tested for its protective effects against Aβ-induced neurotoxicity in vitro. The results indicated a significant reduction in Aβ aggregation and associated cytotoxicity when treated with the compound compared to untreated controls. This suggests its potential as a therapeutic agent in AD treatment .

Study 2: In Vivo Efficacy

Another investigation evaluated the compound's efficacy in an animal model of AD. Mice treated with this compound exhibited improved cognitive functions and reduced Aβ plaque formation in the brain compared to the control group. These findings support its role as a neuroprotective agent .

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| Neuroprotection | Reduced Aβ-induced toxicity |

| Anti-inflammatory | Decreased TNF-α levels in astrocytes |

| Antioxidant | Scavenges free radicals |

Q & A

Basic: What safety protocols are recommended for handling cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised to prevent inhalation of dust or aerosols .

- Ventilation: Conduct experiments in fume hoods with ≥6 air changes per hour to minimize airborne exposure .

- First Aid:

- Storage: Store in airtight containers at ≤28°C, away from oxidizing agents .

Basic: Which spectroscopic and chromatographic methods are suitable for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Detect carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Use chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric purity .

| Characterization Data | Observed Values | Reference |

|---|---|---|

| Molecular Formula | C9H17NO3 | |

| Boiling Point | 303.7°C (predicted at 760 mmHg) | |

| Key 1H NMR Peaks (δ) | 1.4 ppm (t-Bu), 4.2 ppm (OH) |

Advanced: How can synthetic yields of this compound be optimized while preserving stereochemical purity?

Answer:

- Reagent Selection: Use tert-butyl chloroformate and 3-hydroxy-3-methylcyclobutylamine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq.) to accelerate carbamate formation.

- Workup: Quench with ice-cold water and extract with DCM. Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to isolate the cis isomer .

- Yield Optimization: Pre-cool reagents to 0°C and maintain pH 8–9 using triethylamine.

| Synthetic Pathway | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Carbamate formation | 85–90 | DCM, 0°C, DMAP catalysis | |

| Cyclobutane ring functionalization | 75–80 | Pd-catalyzed coupling, 60°C |

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Data Validation: Cross-reference SDS sections for hazard classifications (e.g., acute oral toxicity vs. skin irritation) . Note that some SDS lack carcinogenicity data due to incomplete toxicological studies .

- In Vitro Assays: Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity .

- In Vivo Studies: Conduct acute toxicity trials in rodent models (OECD 423 guidelines) to validate LD50 values.

- Case Example: While one SDS classifies the compound as a respiratory irritant , another notes no carcinogenicity per IARC . Independent studies are critical for confirmation.

Advanced: What strategies mitigate instability of this compound under varying pH conditions?

Answer:

- pH Stability Testing: Perform accelerated degradation studies at pH 1–13 (37°C, 72 hrs). Monitor via HPLC for decomposition products (e.g., tert-butanol or cyclobutane derivatives) .

- Buffered Solutions: Store solutions in phosphate buffer (pH 6.8) to minimize hydrolysis.

- Lyophilization: For long-term storage, lyophilize the compound and store under nitrogen at -20°C .

Basic: What are the key considerations for designing a reaction scheme involving this compound as an intermediate?

Answer:

- Functional Group Compatibility: Avoid strong acids/bases that hydrolyze the carbamate group. Use mild reagents (e.g., DCC for amide coupling) .

- Solvent Selection: Prefer aprotic solvents (THF, DCM) to prevent nucleophilic attack on the carbamate.

- Monitoring: Use TLC (Rf ~0.5 in hexane/ethyl acetate) or in-situ IR to track reaction progress .

Advanced: How can computational modeling predict the bioactive conformation of derivatives of this compound?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with cyclin-dependent kinases) using AMBER or GROMACS.

- Docking Studies: Employ AutoDock Vina to model binding poses, focusing on hydrogen bonds between the hydroxyl group and kinase active sites .

- QSAR Analysis: Corporate Hammett constants (σ) of substituents to predict bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.